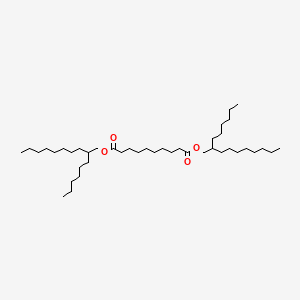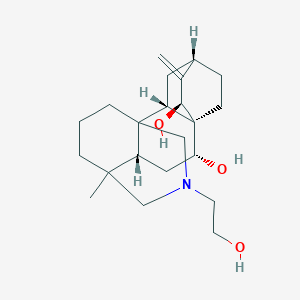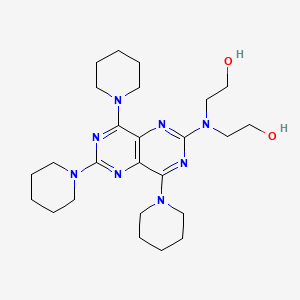
Doxycycline
Vue d'ensemble
Description
Doxycycline is a broad-spectrum antibacterial synthetically derived from oxytetracycline . It is used to treat many different bacterial infections including acne, urinary and respiratory tract infections, eye infections, gum disease, gonorrhea, chlamydia, and syphilis .
Synthesis Analysis
The synthesis process of doxycycline involves a chemical oscillation system designed to distinguish two different classes of antibiotics, tetracycline and its isomer doxycycline .Molecular Structure Analysis
The molecular formula of doxycycline monohydrate is C22H24N2O8·H2O with a molecular weight of 462.46 . The chemical designation for doxycycline is 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide monohydrate .Chemical Reactions Analysis
Doxycycline undergoes various chemical reactions. For instance, it can be distinguished from its isomer tetracycline using a Briggs-Rauscher chemical oscillation system . Additionally, it degrades in the presence of Cu(II)/H2O2 reagent in aqueous solutions .Physical And Chemical Properties Analysis
Doxycycline has a density of 1.6±0.1 g/cm3, a boiling point of 762.6±60.0 °C at 760 mmHg, and a flash point of 415.0±32.9 °C . It also has a molar refractivity of 109.0±0.4 cm3 .Applications De Recherche Scientifique
Detection of Doxycycline Using Carbon Quantum Dots
Doxycycline (DC) is monitored using carbon quantum dots (CQDs) as probes to observe the fluorescence intensity variations before and after the introduction of DC . This method has been successfully applied to determine doxycycline levels in both doxycycline tablets and human serum samples .
Paper-based Device for Selective Determination of Doxycycline
A paper-based sensor has been fabricated for distinct visual detection of trace Doxycycline (DOX) and combined with a smartphone color recognizer for quantitative detection of DOX . This method shows broad application prospects in environmental monitoring and food safety .
Doxycycline in Treating COVID-19
Doxycycline has been studied for its potential use in treating COVID-19. It inhibits leukocyte migration by chelating intracellular calcium at the onset of the inflammatory process .
Doxycycline in Bone Growth Promotion
Doxycycline can be used in different biomedical applications such as in bone growth promotion . It works by inhibiting the process of bacterial protein biosynthesis .
Doxycycline in Treatment of Periodontal Disease
Doxycycline is also used in the treatment of periodontal disease as well as peri-implantitis .
Doxycycline in Veterinary Medicine
Doxycycline is extensively employed in veterinary medicine for the prevention and treatment of infections, as well as for promoting growth in food animals .
Doxycycline in Food Safety
Doxycycline residues are easily accumulated in common human foods, including milk, drinking water, vegetables, and eggs . Long-term consumption of food containing Doxycycline may cause serious diseases, such as hepatotoxicity and gastrointestinal disorder .
Doxycycline in Environmental Monitoring
The paper-based sensor method for detecting Doxycycline has broad application prospects in environmental monitoring .
Safety And Hazards
Propriétés
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-AKNGSSGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17086-28-1 (mono-hydrate), 41411-66-9 (6-epimer, mono-hydrochloride), 69935-17-7 (mono-hydrochloride, di-hydrate), 94088-85-4 (calcium salt (1:2)) | |
| Record name | Doxycycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0037653, DTXSID80992212 | |
| Record name | Doxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/, VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. | |
| Record name | Doxycycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXYCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Protein synthesis is essential for survival and functioning of cells, including bacteria. Doxycycline inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit. The drug blocks the association charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site, which is the acceptor site on the mRNA-ribosome complex. Doxycycline ultimately impedes the elongation phase of protein synthesis and halts the production of essential proteins for bacterial survival and functioning. Doxycycline mediates anti-inflammatory actions by preventing calcium-dependent microtubular assembly and lymphocytic proliferation, thereby inhibiting leukocyte movement during inflammation. It also inhibits nitric oxide synthase, which is an enzyme that produces nitric oxide, an inflammatory signaling molecule., TETRACYCLINES INHIBIT BACTERIAL PROTEIN SYNTHESIS. ... ONCE TETRACYCLINES GAIN ACCESS TO THE BACTERIAL CELL, THEY BIND PRINCIPALLY TO 30 S SUBUNITS OF BACTERIAL RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL T-RNA TO M-RNA-RIBOSOME COMPLEX. ... ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF THE TETRACYCLINESARE REVERSIBLE WHEN THE DRUG IS REMOVED. /TETRACYCLINES/ | |
| Record name | Doxycycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOXYCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Doxycycline | |
Color/Form |
YELLOW, CRYSTALLINE POWDER | |
CAS RN |
564-25-0, 7164-70-7, 24390-14-5 | |
| Record name | Doxycycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxycycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxycycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Doxycycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Doxycycline Hyclate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXYCYCLINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/334895S862 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOXYCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is doxycycline's primary mechanism of action?
A1: Doxycycline is a tetracycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. []
Q2: How does doxycycline affect Brugia malayi infections?
A2: Doxycycline targets the endosymbiotic bacteria Wolbachia, which is essential for Brugia malayi survival and reproduction. By reducing Wolbachia loads, doxycycline effectively decreases microfilaremia and reduces adverse reactions associated with standard antifilarial treatment. []
Q3: Does doxycycline impact matrix metalloproteinases (MMPs)?
A3: Yes, doxycycline has been shown to inhibit MMP activity, particularly MMP-2 and MMP-9. This inhibition is attributed to its chelating properties, where it binds to metal ions essential for MMP catalytic activity. [, ]
Q4: How does doxycycline influence epithelial-mesenchymal transition (EMT)?
A4: Doxycycline has been shown to inhibit TGF-beta1-induced EMT and cell migration in respiratory epithelial cells by suppressing the activation of Smad2/3 and p38 signaling pathways. []
Q5: What is the molecular formula and weight of doxycycline?
A5: Doxycycline hyclate, the commonly used form, has a molecular formula of C22H24N2O8 • HCl • 1/2 C2H6O • 1/2 H2O and a molecular weight of 512.94 g/mol.
Q6: Is there any spectroscopic data available for doxycycline?
A6: While the provided research papers don't detail specific spectroscopic data, FTIR analysis has been used to evaluate drug-drug interactions between doxycycline and monocaprin in a hydrogel formulation. []
Q7: How stable is doxycycline in different formulations?
A7: Doxycycline stability can be affected by various factors, including formulation components and storage conditions. For instance, the addition of monocaprin to doxycycline in situ hydrogel negatively impacted doxycycline stability in a concentration-dependent manner. []
Q8: Can you provide an example of doxycycline's compatibility in a specific application?
A8: Doxycycline has been successfully incorporated into biodegradable poly(D,L-lactide-co-glycolide) (PLGA) nanofibers for targeted drug delivery in tendon rupture repair. []
Q9: How do structural modifications affect doxycycline's activity?
A9: While the provided papers do not directly investigate SAR, research on optimized tetracyclines with modifications at the 7-position shows enhanced in vitro and in vivo antimalarial activity compared to doxycycline. []
Q10: What strategies are employed to enhance doxycycline's stability and bioavailability?
A10: Various formulation strategies, such as encapsulation in nanofibers [] and incorporation into in situ hydrogels [], are being explored to improve doxycycline's stability, solubility, and controlled release for targeted delivery and enhanced therapeutic outcomes.
Q11: How is doxycycline absorbed and distributed in the body?
A11: Doxycycline is well-absorbed orally and achieves therapeutic concentrations in serum and tissues, including lung and synovial fluid. Its lipid solubility allows for good tissue penetration. [, ]
Q12: What factors can influence doxycycline's pharmacokinetics?
A12: Co-administration of certain drugs can alter doxycycline's PK profile. For example, oral antacid administration was found to enhance the clearance of intravenous doxycycline, shortening its half-life and increasing total body clearance. []
Q13: Does doxycycline cross the blood-brain barrier?
A13: Yes, doxycycline can penetrate the blood-brain barrier and achieve therapeutic concentrations in the cerebrospinal fluid (CSF), making it effective for treating neuroborreliosis. []
Q14: How is doxycycline eliminated from the body?
A14: Doxycycline is primarily eliminated through both renal and non-renal pathways. It is excreted in urine and feces. []
Q15: Can doxycycline levels be measured in biological samples?
A15: Yes, various analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to quantify doxycycline concentrations in biological samples such as serum, plasma, CSF, and tears. [, , ]
Q16: What cell lines have been used to study doxycycline's effects?
A16: Researchers have employed various cell lines, including A549 lung cells [], primary human corneal epithelial cells [], and equine synoviocytes [], to investigate doxycycline's impact on EMT, MMP expression, and other cellular processes.
Q17: Are there animal models used in doxycycline research?
A17: Yes, doxycycline's efficacy and safety have been evaluated in animal models, including rat models for tendon rupture repair [], murine models for Mycobacterium avium infection [], and canine models for monocytic ehrlichiosis. []
Q18: Has doxycycline been tested in clinical trials?
A18: Yes, several clinical trials have investigated the efficacy and safety of doxycycline for various conditions. For example, a randomized controlled trial assessed the effect of doxycycline on MMP expression in atherosclerotic plaques in patients undergoing carotid endarterectomy. []
Q19: Are there known mechanisms of resistance to doxycycline?
A19: Yes, bacterial resistance to doxycycline can occur through mechanisms such as efflux pump overexpression, ribosomal protection proteins, and enzymatic inactivation. []
Q20: Is there cross-resistance between doxycycline and other antibiotics?
A20: Cross-resistance can occur between doxycycline and other tetracycline-class antibiotics due to shared mechanisms of resistance. []
Q21: What drug delivery strategies have been explored for doxycycline?
A21: Researchers are investigating novel drug delivery systems for doxycycline, including electrospun nanofibrous membranes for localized and sustained release in tendon rupture repair. []
Q22: What analytical methods are used to quantify doxycycline?
A22: Common analytical techniques include HPLC, LC-MS, and microbial assays. These methods are employed to measure doxycycline concentrations in various biological samples and assess its pharmacokinetics, residues, and stability in different formulations. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)











